4-Bromophenylmagnesium bromide
Description
Historical Trajectory and Foundational Impact of Grignard Reagents in Organic Synthesis
The discovery of organomagnesium halides, now famously known as Grignard reagents, by French chemist Victor Grignard in 1900 marked a pivotal moment in the history of organic synthesis. acs.orguio.nonumberanalytics.com This breakthrough, which earned him the Nobel Prize in Chemistry in 1912, provided a relatively simple and highly effective method for forming carbon-carbon bonds. acs.orguio.nonumberanalytics.comnumberanalytics.comebsco.combritannica.comlycee-grignard.freurasc.euchemistryviews.orgcatholicscientists.orgacechemistry.co.uk Prior to Grignard's work, the creation of such bonds was a significant challenge for chemists. numberanalytics.com
Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgnumberanalytics.comebsco.comacechemistry.co.uk The resulting compounds, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are highly reactive. numberanalytics.comweirdscience.eureachemchemicals.comsigmaaldrich.com Their utility stems from the nucleophilic character of the carbon atom bonded to magnesium, allowing them to react with a wide array of electrophiles, most notably carbonyl compounds, to form alcohols. numberanalytics.comebsco.commt.commt.com This reactivity opened up new pathways for the synthesis of a vast range of organic molecules from simpler precursors. catholicscientists.orgnumberanalytics.comreachemchemicals.comtutorchase.com The Grignard reaction's versatility and effectiveness have made it a cornerstone of organic chemistry, a status it maintains to this day. uio.nonumberanalytics.comacechemistry.co.uknumberanalytics.commt.comtutorchase.com
Significance of Aryl Grignard Reagents in Contemporary Synthetic Methodologies
Aryl Grignard reagents, a specific class of Grignard reagents where the magnesium is attached to an aromatic ring, are of particular importance in modern organic synthesis. They serve as powerful tools for creating carbon-carbon bonds, especially in the construction of complex aromatic and biaryl compounds. tutorchase.com These reagents are widely used in cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, to form new bonds between aromatic rings. numberanalytics.comnumberanalytics.com Such reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com
The applications of aryl Grignard reagents extend to materials science, where they are utilized in the synthesis of polymers and other advanced materials. smolecule.com For instance, they can act as initiators in polymerization reactions. patsnap.com The ability to introduce specific aryl groups into a molecule with high precision makes aryl Grignard reagents indispensable in the development of new drugs and functional materials. numberanalytics.comnumberanalytics.com
Research Scope and Unique Characteristics of 4-Bromophenylmagnesium Bromide
This compound, with the chemical formula C₆H₄Br₂Mg, is an aryl Grignard reagent that has garnered significant attention in scientific research. molcore.com It is typically synthesized from 1,4-dibromobenzene (B42075) and magnesium metal in an anhydrous ether solvent. weirdscience.euosti.govsciencemadness.org
The presence of the bromine atom at the para position on the phenyl ring gives this reagent distinct reactivity. It is a highly effective nucleophile used to form carbon-carbon bonds in a variety of organic reactions. Its applications are diverse, ranging from the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) to the preparation of polymers and other advanced materials.
One notable application is in cross-coupling reactions to produce biaryl compounds. researchgate.netresearchgate.net For example, it can be coupled with other aryl halides in the presence of an iron catalyst. researchgate.netresearchgate.net Furthermore, it serves as a precursor in the synthesis of other functionalized molecules. For instance, it can be reacted with various reagents to introduce substituents at the para position, leading to the formation of derivatives like lipophilic 4-hydroxyalkyl bromobenzene (B47551). patsnap.comgoogle.com Research has also explored its use in the synthesis of polyketones and other polymers. nih.govacs.org The specific reactivity and versatility of this compound make it a valuable tool for researchers developing new synthetic methodologies and materials.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;bromobenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVGINZBGVEHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Br.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Methodological Advancements in the Preparation of 4 Bromophenylmagnesium Bromide
Conventional Synthetic Protocols and Reaction Conditions
The traditional synthesis of 4-bromophenylmagnesium bromide is a well-established procedure in organic chemistry, though it requires careful control of reaction conditions to ensure success.
Generation from 1,4-Dibromobenzene (B42075) and Magnesium Metal
The primary method for synthesizing this compound involves the reaction of 1,4-dibromobenzene with magnesium metal. rsc.orgosti.gov In this reaction, one of the bromine atoms of 1,4-dibromobenzene reacts with magnesium to form the Grignard reagent, leaving the other bromine atom intact on the phenyl ring. sciencemadness.org This process is an oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com The resulting Grignard reagent is a highly reactive solid that is typically handled as a solution. weirdscience.eu
The reaction can be represented by the following equation:
Br-C₆H₄-Br + Mg → Br-C₆H₄-MgBr
It's important to note that while this reaction is generally selective for the formation of the mono-Grignard reagent, the formation of a di-Grignard reagent can occur, especially with an excess of magnesium. msu.edu
Critical Role of Ethereal Solvents (Diethyl Ether, Tetrahydrofuran) and Inert Atmosphere
The choice of solvent is critical for the successful formation of Grignard reagents. numberanalytics.com Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for stabilizing the Grignard reagent by forming a complex with the magnesium atom. weirdscience.euacs.orgwikipedia.org This solvation is crucial as it helps to maintain the reagent in solution and modulates its reactivity. weirdscience.eunumberanalytics.com These solvents must be anhydrous (free of water) because Grignard reagents are highly reactive towards protic compounds like water, which would lead to the protonation and destruction of the reagent. utexas.edu
Furthermore, the synthesis must be carried out under an inert atmosphere, typically using gases like nitrogen or argon. fiveable.menittokasei.co.jp This is to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture, which would otherwise lead to unwanted side reactions and a decrease in the yield and purity of the desired product. fiveable.menumberanalytics.com
Strategies for Magnesium Activation (e.g., Iodine, 1,2-Dibromoethane)
Magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction with the organic halide. wikipedia.orgstackexchange.com To initiate the Grignard reaction, this oxide layer must be removed or weakened. This process is known as magnesium activation. fiveable.me
Several methods are employed to activate the magnesium surface:
Chemical Activation: Small amounts of activating agents like iodine or 1,2-dibromoethane (B42909) are commonly used. wikipedia.orgstackexchange.comresearchgate.net Iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.com The use of 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator that the activation has been successful. wikipedia.orgstackexchange.com
Mechanical Activation: Methods such as crushing the magnesium pieces in situ, rapid stirring, or sonication can physically break the oxide layer, exposing a fresh, reactive metal surface. wikipedia.orgstackexchange.com
The amount of activating agent used is typically small and does not significantly consume the magnesium. stackexchange.com
Chemoselective Grignard Formation from Dihalogenated Arenes
The synthesis of Grignard reagents from dihalogenated aromatic compounds presents a challenge in controlling the selectivity of the reaction, as either of the halogen atoms could potentially react with magnesium.
Differential Reactivity of Carbon-Halogen Bonds (e.g., C-Br vs. C-Cl, C-F)
The reactivity of carbon-halogen bonds in the formation of Grignard reagents follows the general trend: C-I > C-Br > C-Cl > C-F. fiveable.memsu.edu This means that a carbon-bromine bond is more reactive than a carbon-chlorine or carbon-fluorine bond. This difference in reactivity allows for the chemoselective formation of Grignard reagents from dihaloarenes containing different halogens. walisongo.ac.id
For instance, in the case of 1-bromo-4-chlorobenzene, the Grignard reagent is formed selectively at the carbon-bromine bond, leaving the carbon-chlorine bond intact. walisongo.ac.id Similarly, the reaction of 1-bromo-4-fluorobenzene (B142099) with magnesium exclusively yields 4-fluorophenylmagnesium bromide. walisongo.ac.id This selectivity is crucial for synthesizing specifically functionalized molecules.
| Carbon-Halogen Bond | Relative Reactivity | Example Dihaloarene | Selective Product |
|---|---|---|---|
| C-I | Highest | 1-Bromo-4-iodobenzene | 4-Bromophenylmagnesium iodide |
| C-Br | High | 1-Bromo-4-chlorobenzene | 4-Chlorophenylmagnesium bromide walisongo.ac.id |
| C-Cl | Moderate | 1-Chloro-4-fluorobenzene | 4-Fluorophenylmagnesium chloride |
| C-F | Lowest | 1-Bromo-4-fluorobenzene | 4-Fluorophenylmagnesium bromide walisongo.ac.id |
Mechanistic Rationales for Selective Halogen-Magnesium Insertion
The selective insertion of magnesium into a specific carbon-halogen bond in a dihalogenated arene is primarily governed by the bond dissociation energies of the respective C-X bonds. walisongo.ac.id The weaker the carbon-halogen bond, the more easily it will be broken and react with magnesium. The bond dissociation energies follow the order C-I < C-Br < C-Cl < C-F, which directly corresponds to the observed reactivity trend. walisongo.ac.id
The mechanism of Grignard reagent formation is thought to involve radical intermediates and occurs on the surface of the magnesium metal. utexas.edualfredstate.edu The initial step is a single-electron transfer from the magnesium to the organic halide. utexas.edu In the case of a dihaloarene, this electron transfer will preferentially occur to the more easily reducible carbon-halogen bond (the one with the lower bond dissociation energy). This leads to the formation of a radical anion, which then fragments to form an aryl radical and a halide anion. The aryl radical then reacts with a magnesium radical cation (Mg⁺) on the metal surface to form the organomagnesium compound. utexas.edu This process of selective reaction is a key principle in designing synthetic routes to complex molecules. walisongo.ac.id
Innovations in Continuous Flow Synthesis
The synthesis of Grignard reagents, including this compound, has been significantly enhanced by the adoption of continuous flow chemistry. This technology offers a departure from traditional batch methods, providing improved safety, efficiency, and control over the reaction process. marketsandmarkets.com Flow chemistry mitigates the risks associated with the highly exothermic nature of Grignard reagent formation by utilizing microreactors or packed-bed columns, which feature superior heat and mass transfer capabilities compared to large-scale batch reactors. marketsandmarkets.comvapourtec.com
A key innovation in this area is the in-situ generation of Grignard reagents. vapourtec.com In this approach, the organohalide is passed through a heated column packed with magnesium metal. vapourtec.com This method allows for the on-demand synthesis of the reagent, which is then directly used in a subsequent reaction stream, minimizing the hazards associated with the storage and handling of the highly reactive and unstable Grignard compound. marketsandmarkets.comvapourtec.com Research has demonstrated that this technique is tolerant of various organohalides, including aryl bromides, and can produce a stable concentration of the Grignard reagent until the majority of the magnesium is consumed. vapourtec.com
Methodological advancements also include the integration of Process Analytical Technology (PAT) for real-time monitoring and optimization. marketsandmarkets.comaiche.org Techniques such as inline Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be incorporated into the flow system. researchgate.netlookchem.com These tools allow for the continuous analysis of reaction conversion, yield, and the formation of byproducts, enabling precise control and rapid optimization of the process. researchgate.net The ability to continuously monitor the reaction facilitates higher yields and selectivity while ensuring operational safety. For instance, yields greater than 95% have been achieved in multi-day campaigns using a continuous process. aiche.org
The advantages of continuous flow synthesis over traditional batch methods are summarized in the table below.
| Feature | Continuous Flow Synthesis | Traditional Batch Synthesis |
| Safety | Enhanced safety due to small reaction volumes and superior heat transfer, minimizing risk of thermal runaways. marketsandmarkets.comaiche.org | Significant safety hazards, including runaway exotherms and challenges with magnesium handling on a large scale. aiche.org |
| Efficiency | Increased efficiency and potential for automation and on-demand synthesis. marketsandmarkets.com | Can be less efficient, with challenges in scalability and consistency. numberanalytics.comnumberanalytics.com |
| Control | Precise control over reaction parameters such as temperature, pressure, and residence time. marketsandmarkets.com | Difficult to control temperature uniformly, leading to potential side reactions. |
| Yield & Selectivity | Often results in higher yields and improved selectivity due to better control and reduced side reactions. researchgate.net | Yield can be compromised by side reactions and lack of precise control. |
Industrial Scale Preparation Considerations
The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several critical challenges. The primary concern is the management of the reaction's high exothermicity. In large batch reactors, inefficient heat dissipation can lead to a rapid temperature increase, posing a significant risk of a runaway reaction. Therefore, the design of the reaction vessel and the cooling system is of paramount importance.
Another major consideration is the heterogeneity of the reaction, which involves a solid (magnesium) and a liquid phase. aiche.org Ensuring efficient mass transfer between the magnesium surface and the 4-bromobenzene solution is crucial for a successful reaction. This requires careful consideration of agitation speed and the surface area of the magnesium. aiche.org The physical form of the magnesium (e.g., turnings, powder) and its activation are also key variables that influence the initiation and rate of the reaction. aiche.orgweirdscience.eu
The need for strictly anhydrous and inert conditions adds another layer of complexity to industrial production. aiche.org Grignard reagents are extremely sensitive to moisture and atmospheric oxygen, which can quench the reagent and lead to the formation of impurities. numberanalytics.comnumberanalytics.com Industrial-scale processes must incorporate robust systems for drying solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the manufacturing process.
Continuous flow processing is increasingly being adopted as a solution to many of these industrial-scale challenges. marketsandmarkets.comaiche.org It addresses the issue of exothermicity by using reactors with high surface-area-to-volume ratios, allowing for efficient heat removal. vapourtec.com This technology also provides better control over reaction parameters, leading to more consistent product quality and higher yields, making it an attractive alternative to traditional batch processing for the industrial synthesis of Grignard reagents. marketsandmarkets.comresearchgate.net
Key considerations for the industrial preparation of this compound are outlined below.
| Consideration | Key Factors |
| Reaction Exothermicity | Efficient heat removal is critical to prevent runaway reactions. The reactor design must allow for precise temperature control. |
| Heterogeneity | The reaction involves solid magnesium and a liquid solution, requiring effective agitation to ensure good mass transfer. aiche.org |
| Magnesium Activation | The surface of the magnesium metal must be activated, often using initiators like iodine or 1,2-dibromoethane, to start the reaction. |
| Anhydrous Conditions | The entire process must be free of water and oxygen to prevent decomposition of the Grignard reagent. numberanalytics.comnumberanalytics.com |
| Solvent Choice | Ethers, such as diethyl ether or tetrahydrofuran (THF), are typically used to solvate and stabilize the Grignard reagent. numberanalytics.comnumberanalytics.com |
| Process Control | Dosing of the halide must be carefully controlled to match the reactor's cooling capacity and prevent accumulation, which can lead to a runaway reaction. |
Mechanistic Probes into the Reactivity of 4 Bromophenylmagnesium Bromide
Intricate Reaction Pathways for Key Transformations
The fundamental principles of Grignard reactivity manifest in the diverse and intricate reaction pathways observed in key chemical transformations.
One of the most important and widely used reactions of 4-bromophenylmagnesium bromide is its nucleophilic addition to carbonyl compounds, such as aldehydes, ketones, and esters. mt.com This reaction is a powerful tool for forming new carbon-carbon bonds. mt.commasterorganicchemistry.com
The general mechanism involves the nucleophilic attack of the partially negative carbon atom of the 4-bromophenyl group on the electrophilic carbonyl carbon. wikipedia.org This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. pw.live Subsequent hydrolysis of this intermediate with a dilute acid yields the corresponding alcohol. chemguide.co.uk
Reaction with Aldehydes: Addition to aldehydes, followed by workup, produces secondary alcohols. mt.com
Reaction with Ketones: Addition to ketones results in the formation of tertiary alcohols. mt.com
Reaction with Esters: The reaction with esters is more complex. The initial nucleophilic addition forms a ketone intermediate, which is also reactive towards the Grignard reagent. Therefore, a second equivalent of the Grignard reagent typically adds to the ketone, leading to the formation of a tertiary alcohol after workup. masterorganicchemistry.comleah4sci.com
The addition to the carbonyl group is generally believed to proceed through a six-membered ring transition state. wikipedia.org
Table 2: Products from the Reaction of this compound with Carbonyl Compounds
| Carbonyl Electrophile | Intermediate | Final Product (after acidic workup) |
| Formaldehyde | Magnesium alkoxide | (4-Bromophenyl)methanol (Primary alcohol) |
| Aldehyde (e.g., Acetaldehyde) | Magnesium alkoxide | 1-(4-Bromophenyl)ethanol (Secondary alcohol) |
| Ketone (e.g., Acetone) | Magnesium alkoxide | 2-(4-Bromophenyl)propan-2-ol (Tertiary alcohol) |
| Ester (e.g., Ethyl acetate) | Ketone | 2-(4-Bromophenyl)propan-2-ol (Tertiary alcohol) |
This compound can participate in halogen-metal exchange reactions. This process is particularly relevant when it is prepared from 1,4-dibromobenzene (B42075). The Br/Mg exchange is generally slower than the corresponding Br/Li exchange. tpu.rugoogle.com
The rate of the Br/Mg exchange can be significantly influenced by additives. For instance, the addition of lithium chloride (LiCl) can accelerate the Br/Mg exchange, allowing the reaction to proceed at lower temperatures and with greater efficiency, which is particularly beneficial for preparing functionalized Grignard reagents. tpu.ru This LiCl-mediated exchange is effective for a variety of aryl and heteroaryl bromides. tpu.ru The mechanism is thought to involve the formation of more reactive organomagnesium ate-complexes. researchgate.net This method provides a powerful route to functionalized arylmagnesium compounds that might not be accessible through direct insertion of magnesium due to incompatible functional groups. google.com
Mechanistic Cycles of Cross-Coupling Reactions
The Kumada-Tamao-Corriu (Kumada) coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, utilizing a transition metal catalyst, typically nickel or palladium, to couple an organohalide with a Grignard reagent like this compound. wikipedia.orgnumberanalytics.com The generally accepted mechanism for this transformation involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comslideshare.netjk-sci.com While the overarching cycle is similar for both nickel and palladium catalysts, there are nuances in their reactivity and the stability of intermediates. arkat-usa.orgnrochemistry.com
The catalytic cycle typically begins with an active M(0) species (where M is Ni or Pd), which undergoes oxidative addition with the aryl halide (Ar-X). nrochemistry.comlibretexts.org This step involves the insertion of the metal center into the carbon-halogen bond, forming a square planar M(II) intermediate. arkat-usa.orgacs.org Subsequently, transmetalation occurs, where the organic group from the Grignard reagent (in this case, the 4-bromophenyl group) displaces the halide on the metal center. wikipedia.org This forms a diorganometal complex. arkat-usa.org For the final step of reductive elimination to occur, the two organic ligands must be positioned cis to each other. libretexts.orglibretexts.org This may require an isomerization step. wikipedia.org Finally, reductive elimination from the M(II) complex forms the new carbon-carbon bond of the cross-coupled product and regenerates the catalytically active M(0) species, which can then re-enter the catalytic cycle. numberanalytics.comwikipedia.org
Nickel-Catalyzed Cycles:
Nickel catalysts are often favored for their lower cost and high reactivity, particularly in the oxidative addition step. uh.eduscispace.com The catalytic cycle for nickel-catalyzed Kumada coupling is generally understood to proceed through a Ni(0)/Ni(II) cycle, analogous to palladium. scispace.comacs.org However, the mechanism can be more complex and dependent on reaction conditions and ligands. wikipedia.org Some studies have proposed the involvement of Ni(I) and even Ni(III) intermediates, suggesting a more intricate catalytic pathway than the classical cycle. wikipedia.orgmdpi.comresearchgate.net For instance, the reaction of alkyl halides with Grignard reagents in the presence of a nickel catalyst and a 1,3-butadiene (B125203) additive is thought to proceed through a bis-π-allyl nickel complex. scispace.com Furthermore, the nature of the phosphine (B1218219) ligand can significantly influence the outcome, with some ligands promoting the formation of stable five-coordinate Ni(II)-aryl species after oxidative addition. acs.orgkuleuven.benih.gov
Palladium-Catalyzed Cycles:
Palladium-catalyzed Kumada couplings are known for their broad scope and high selectivity. nrochemistry.com The catalytic cycle is widely accepted to involve Pd(0) and Pd(II) oxidation states. wikipedia.org The cycle starts with the oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex. wikipedia.orglibretexts.org This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The oxidative addition step is often slower for palladium compared to nickel. wikipedia.org The choice of phosphine ligands is crucial in palladium-catalyzed couplings, affecting the efficiency and selectivity of the reaction. nih.gov
In the context of this compound, it serves as the nucleophilic partner in the transmetalation step, delivering the 4-bromophenyl group to the metal center. Research has shown that the reaction of phenylmagnesium bromide with aryl halides can lead to both homo- and cross-coupled products, particularly with iron-based catalysts, indicating the potential for side reactions. researchgate.net The efficiency of the cross-coupling reaction is influenced by factors such as the catalyst, ligands, and reaction conditions. numberanalytics.com
Catalytic Transformations Mediated by 4 Bromophenylmagnesium Bromide
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 4-bromophenylmagnesium bromide serves as a key nucleophilic partner in many such transformations. arkat-usa.org Catalysts based on transition metals like palladium, nickel, iron, and copper are instrumental in facilitating these reactions, which link two different organic fragments. uh.edu
Palladium catalysts are highly effective for mediating cross-coupling reactions involving Grignard reagents. researchgate.net The Kumada-Tamao-Corriu reaction, one of the earliest developed cross-coupling methods, utilizes a palladium or nickel catalyst to couple a Grignard reagent with an organic halide. arkat-usa.orgorganic-chemistry.org this compound can be employed in Kumada couplings to synthesize unsymmetrical biaryls. organic-chemistry.org For instance, palladium-catalyzed protocols have been developed for the reaction of functionalized Grignard reagents with various organic halides, demonstrating the versatility of this method. arkat-usa.org The use of specific ligands, such as sterically hindered bidentate diphosphines like DPEPhos, in combination with additives like tetramethylethylenediamine (TMEDA), allows for efficient and stereoretentive Kumada couplings of alkenyl halides at room temperature. acs.org
While the Kumada reaction directly uses the Grignard reagent, other named cross-coupling reactions like the Suzuki, Stille, and Heck reactions also fall under the broad umbrella of palladium-catalyzed transformations where derivatives of this compound could be involved. patsnap.com For example, the 4-bromophenyl group can be introduced and then subsequently participate in these other coupling reactions. The Grignard reagent itself is primarily associated with the Kumada protocol. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Kumada Coupling Conditions
| Catalyst System | Substrate | Key Features | Reference |
|---|---|---|---|
| Pd(0) with imidazolium (B1220033) salt preligand | Aryl chlorides | Effective for electron-rich aryl chlorides. | arkat-usa.org |
| Pd(PPh₃)₄ | Fluoroalkene substrates | Demonstrates exceptional activity for cleaving C-F bonds. | arkat-usa.org |
| Pd(0) with DPEPhos/TMEDA | Alkenyl halides | Allows for stereoretentive coupling at room temperature with functionalized Grignard reagents. | acs.org |
Nickel catalysts represent a more economical alternative to palladium for cross-coupling reactions and are widely used for aryl-aryl bond formation. researchgate.net The Kumada coupling was first discovered using a nickel catalyst. organic-chemistry.orgacs.org this compound can be effectively coupled with various organic halides using nickel-based systems. These reactions have been successfully applied in solid-phase synthesis, where polymer-bound bromophenols undergo Ni(0)-catalyzed cross-coupling with Grignard reagents to produce substituted phenols and hydroquinones in moderate to high yields. nih.gov
Nickel catalysts have also proven effective in coupling aryl Grignard reagents with challenging substrates like fluoroazines and fluorodiazines. nih.gov Reactions using commercially available phosphine (B1218219) ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) proceed at room temperature, demonstrating the high reactivity of these catalytic systems. nih.gov
Iron catalysts are an attractive option due to iron's low cost and abundance. researchgate.net Iron(III) salts, such as iron(III) chloride (FeCl₃), can mediate the coupling of arylmagnesium halides. researchgate.net The reaction of this compound with bromobenzene (B47551) in the presence of an FeCl₃ catalyst yields both the cross-coupled product (4-bromobiphenyl) and homo-coupled products (biphenyl and 4,4'-dibromobiphenyl). researchgate.net However, the competition between homo- and cross-coupling can be a challenge in these reactions. researchgate.net
The mechanism of iron-catalyzed cross-couplings is complex and distinct from that of palladium or nickel. researchgate.netnih.gov While palladium and nickel reactions often proceed with high retention of configuration, suggesting a concerted polar transmetalation pathway, iron-catalyzed couplings can result in significant racemization when using chiral Grignard reagents. researchgate.net This points to a different mechanism, possibly involving single electron transfer (SET) processes. researchgate.net Studies combining GC monitoring and DFT calculations have investigated two potential pathways for the rate-limiting step: a standard oxidative addition (OA) pathway and an atom transfer (AT) pathway, with computational evidence suggesting the AT pathway is energetically more favorable. nih.gov The characterization of various iron-phenyl intermediates has provided further insight, indicating that high-spin iron(II) complexes can be reactive and selective in these cross-coupling reactions. nih.gov
Copper salts can also facilitate transformations involving this compound. Copper(I) and copper(II) species are used to promote various coupling reactions. For instance, the coupling of this compound with silylated hydroxyalkyl bromides can be catalyzed by dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄). google.com In some protocols, a transmetalation step with a copper salt like copper cyanide (CuCN) is employed to generate a more selective organocopper reagent prior to reaction with an electrophile. google.com Copper salts can also be used as mild oxidants in certain transformations. nii.ac.jp Furthermore, research has shown that copper salts can significantly accelerate the reaction between organohalogermanes and Grignard reagents, inhibiting the formation of byproducts. sioc-journal.cn
Iron-Catalyzed Coupling Reactions and Their Mechanistic Complexities
Asymmetric Catalysis for Enantioselective Syntheses
The creation of chiral molecules with specific three-dimensional arrangements is a central goal of organic synthesis. This compound can be used as a nucleophile in asymmetric catalytic reactions to produce enantiomerically enriched products, particularly chiral alcohols. mmu.ac.uk
The addition of Grignard reagents to carbonyl compounds (aldehydes and ketones) is a fundamental method for forming carbon-carbon bonds and producing alcohols. nih.gov When the carbonyl compound or the reaction medium is chiral, this addition can proceed with stereoselectivity. The reaction of this compound with cyclohexanone (B45756), for example, can be stereoselective, favoring the formation of the trans isomer due to steric factors.
Achieving high enantioselectivity in the addition of highly reactive Grignard reagents to carbonyls is challenging because the uncatalyzed background reaction can be fast, often leading to a racemic product. mmu.ac.uk However, significant progress has been made by using catalytic amounts of chiral ligands. mmu.ac.uk These ligands coordinate to the magnesium atom, creating a chiral environment that directs the nucleophilic attack on the carbonyl group. While general models for stereochemical control like the Felkin-Anh and chelation-control models are often applied, the diastereoselectivity of allylmagnesium reagent additions can be unpredictable. nih.gov Nevertheless, the addition of Grignard reagents like this compound to carbonyl compounds remains a vital tool for synthesizing chiral alcohols, which are valuable intermediates in medicinal chemistry. mmu.ac.uk
Chiral Ligand Design and Impact on Stereocontrol
While this compound does not function as a catalyst itself, it is a pivotal reagent in catalytic asymmetric synthesis, where the stereochemical outcome is dictated by external chiral ligands. Its role is that of a highly reactive nucleophilic 4-bromophenyl anion synthon. The development of chiral ligands is crucial for controlling the enantioselectivity of reactions involving this Grignard reagent, particularly in the formation of chiral alcohols and other stereogenic centers.
In these processes, a chiral ligand, often complexed with a metal catalyst, creates a chiral environment around the reacting molecules. When this compound adds to a prochiral substrate, such as an aldehyde, the chiral ligand directs the approach of the Grignard reagent, favoring the formation of one enantiomer over the other. Research has explored various ligand types to achieve high stereocontrol. For instance, novel 3,4-diarylpyrrolidine-based chiral ligands have been investigated for their effectiveness in the asymmetric reaction of arylmagnesium bromides with aldehydes. grafiati.com The efficiency of the stereocontrol is typically measured by the enantiomeric excess (ee) of the product.
The general principle involves the formation of a transient diastereomeric complex between the substrate and the catalyst-ligand system, which then reacts with the this compound. The energy difference between the two possible diastereomeric transition states determines the enantiomeric ratio of the final product. The design of the ligand—its steric bulk, electronic properties, and conformational rigidity—is therefore paramount in maximizing this energy difference and achieving high stereoselectivity. Studies have also probed the stereochemical integrity of Grignard reagents themselves, demonstrating that under certain catalytic conditions, such as palladium- or nickel-catalyzed coupling, a chiral Grignard reagent can react with full retention of configuration. researchgate.net
Other Catalytic Applications
Beyond its use in traditional cross-coupling and addition reactions, this compound is relevant to other modern catalytic transformations, either directly or as a representative of the Grignard reagent class.
Recent research has identified Grignard reagents as simple and effective precatalysts for the dehydrocoupling of amines and silanes to form Si-N bonds. nsf.gov This reaction is a highly atom-economical method for synthesizing aminosilanes, which are valuable precursors for materials and serve as silylating agents. chemrxiv.org While studies have specifically highlighted methylmagnesium bromide (MeMgBr) as a representative Grignard reagent for this transformation, the findings suggest a broader applicability to other commercially available Grignard reagents. rsc.org
The key advantage of using Grignard reagents as precatalysts is their simplicity and accessibility compared to more complex, ligand-supported molecular catalysts. chemrxiv.orgrsc.org They can function effectively without ancillary ligands, which is hypothesized to be due to circumventing competitive Schlenk equilibrium issues. rsc.org The proposed mechanism involves the Grignard reagent deprotonating the amine, which then nucleophilically attacks the silane, releasing hydrogen gas as the only byproduct. This catalytic system has shown unique selectivity, allowing for the directed synthesis of specific aminosilane (B1250345) products that may be inaccessible with other catalysts. chemrxiv.orgrsc.org
Table 1: Conceptual Overview of Grignard-Catalyzed Dehydrocoupling This table illustrates the general transformation based on findings from studies on Grignard reagents as precatalysts. chemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Byproduct |
| Amine (R₂NH) | Silane (R'SiH₃) | Grignard Reagent (e.g., MeMgBr) | Aminosilane (R₂N-SiH₂R') | Hydrogen (H₂) |
This compound plays a critical role as a synthetic precursor in the development of novel polymers through Ring-Opening Polymerization (ROP). Specifically, it is used in the gram-scale synthesis of bifunctional cyclobutanol (B46151) monomers, which are subsequently used in palladium-catalyzed ROP to produce polyketones. nih.govacs.org
The synthesis of the monomer involves the reaction of this compound with a substituted cyclobutanone (B123998), such as 3-methyl-3-phenylcyclobutanone. nih.govacs.org The resulting cyclobutanol monomer contains both a reactive C-Br bond and a strained ring system, which are the key functional groups for the subsequent polymerization step. acs.org
The polymerization is a new approach to ROP that proceeds through the cleavage of a C(sp³)–C(sp³) bond. acs.org The process is initiated by the oxidative addition of the monomer's C-Br bond to a Pd(0) complex. The resulting organometallic intermediate undergoes β-carbon elimination, opening the cyclobutanol ring and forming a Pd-alkyl species that propagates the polymer chain. nih.govacs.org The modular synthesis of the monomer, enabled by the use of Grignard reagents like this compound, allows for the introduction of various substitution patterns into the final polyketone chain, creating materials not accessible through other methods. acs.org A systematic study of the polymerization conditions has been conducted to optimize the process. acs.org
Table 2: Optimization of Palladium-Catalyzed Ring-Opening Polymerization of a Monomer Synthesized from this compound Data adapted from a systematic study on the polymerization of a cyclobutanol monomer. acs.org
| Entry | Pd Source (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Yield (%) |
| 1 | [Pd(PPh₃)₄] (10) | - | Cs₂CO₃ (1.1) | Toluene | 34 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (1.1) | Toluene | 64 |
| 3 | [Pd(dba)₂] (5) | PPh₃ (10) | Cs₂CO₃ (1.1) | Toluene | 15 |
| 4 | Pd(OAc)₂ (5) | DPPF (5) | Cs₂CO₃ (1.1) | Toluene | 60 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (1.1) | Toluene | 55 |
| 6 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (1.1) | Dioxane | 41 |
Strategic Applications of 4 Bromophenylmagnesium Bromide in Complex Organic Synthesis
Facilitating Carbon-Carbon Bond Formation in Intricate Molecular Architectures
The primary application of 4-bromophenylmagnesium bromide is in the formation of new carbon-carbon bonds, a fundamental process for constructing complex organic molecules. weirdscience.eu It readily participates in cross-coupling reactions, which are powerful methods for creating bonds between two different carbon centers.
In transition-metal-catalyzed reactions, such as the Kumada-Corriu coupling, this compound serves as the nucleophilic partner. For instance, its iron(III)-catalyzed reaction with bromobenzene (B47551) results in the formation of both the cross-coupled product, 4-bromobiphenyl, and the homo-coupled product, biphenyl. researchgate.netgrafiati.com This highlights its capacity to generate biaryl structures, which are common motifs in pharmaceuticals and advanced materials.
Furthermore, the reagent is extensively used in nucleophilic addition reactions to carbonyl compounds. It reacts with aldehydes, ketones, and esters to form secondary, tertiary, and other substituted alcohols, respectively, after an aqueous workup. smolecule.com For example, the reaction with bis(3-fluorophenyl)ketone at low temperatures produces 4-bromo-3',3''-difluorotrityl alcohol in high yield. These transformations are crucial for building molecular complexity by converting simple carbonyl precursors into more elaborate alcohol derivatives.
Synthetic Pathways to Substituted Aromatic Compounds
This compound is an indispensable tool for synthesizing a wide variety of substituted aromatic compounds. scispace.com Its ability to act as a 4-bromophenyl anion synthon allows for direct arylation of numerous substrates.
One of the most significant applications is in the synthesis of biaryl compounds through cross-coupling reactions. smolecule.com By coupling with other aryl halides, the 4-bromophenyl moiety can be incorporated to create unsymmetrical biaryls, which are challenging to synthesize through other methods. The reaction of this compound with cyclohexanone (B45756) is a key step in producing trans-2-(4-Bromo-phenyl)-cyclohexanol (B1447775), demonstrating its utility in functionalizing alicyclic rings with aromatic groups.
The reagent also serves as a starting point for creating other functionalized benzene (B151609) derivatives. The inherent bromine atom on the phenyl ring is a versatile handle for further transformations, such as subsequent cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, thus providing a pathway to polysubstituted aromatic systems. patsnap.com
Table 1: Selected Carbon-Carbon Bond Forming Reactions
| Electrophile/Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) |
| Bis(3-fluorophenyl)ketone | THF, -78°C to RT | Tertiary Alcohol | 82% |
| Cyclohexanone | Not specified | Tertiary Alcohol | Not specified |
| Bromobenzene | FeCl₃ | Biaryl (Cross-coupled) | Variable researchgate.net |
| 3-methyl-3-phenylcyclobutanone | Not specified | Tertiary Alcohol | Gram scale acs.orgnih.gov |
Precursor in the Formation of Advanced Organometallic Intermediates
Beyond its direct role in C-C bond formation, this compound is a critical precursor for generating other, often more specialized, organometallic reagents. cymitquimica.comresearchgate.netacs.org
A prominent application is the synthesis of 4-bromophenylboronic acid and its corresponding esters. rsc.org This is achieved by reacting this compound with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate, at low temperatures, followed by acidic hydrolysis. rsc.org
The resulting 4-bromophenylboronic acid is a key substrate in Suzuki-Miyaura coupling reactions. rsc.org This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds between aryl groups, offering high functional group tolerance and mild reaction conditions. rsc.org The ability to convert the Grignard reagent into a boronic acid significantly expands its synthetic utility, bridging Grignard chemistry with modern catalytic methods.
This compound provides a direct route to 4-bromobenzenethiol. The synthesis involves the reaction of the Grignard reagent with elemental sulfur (S₈). The initial addition forms a magnesium thiolate species, which, upon subsequent acidic workup, yields the target aryl thiol. This method is a classical and effective way to introduce a thiol group onto an aromatic ring.
The reagent has proven effective in the functionalization of strained ring systems. Research has shown its utility in reacting with strained bicyclic ketones, such as 3-methyl-3-phenylcyclobutanone. acs.orgnih.gov The nucleophilic addition of this compound to the carbonyl group of the cyclobutanone (B123998) derivative proceeds efficiently to form a tertiary cyclobutanol (B46151). acs.orgnih.gov This specific alcohol serves as a bifunctional monomer in palladium-catalyzed ring-opening polymerizations, demonstrating the reagent's role in creating advanced polymer precursors from strained carbocyclic frameworks. acs.orgnih.gov
Synthesis of Aryl Thiol Derivatives
Diverse Functional Group Transformations and Derivatizations
The high reactivity of this compound makes it a versatile reagent for a broad spectrum of functional group transformations. cymitquimica.comresearchgate.netscispace.com Its reaction with a wide range of electrophiles allows for the synthesis of a diverse array of 4-bromophenyl derivatives.
Key transformations include:
Carboxylation: Reaction with carbon dioxide (CO₂), typically from dry ice, followed by acidic workup, yields 4-bromobenzoic acid. uni-muenchen.de
Reaction with Nitriles: Addition to a nitrile (R-C≡N) followed by hydrolysis produces a ketone of the structure (4-BrC₆H₄)C(O)R.
Formation of Organosilicon Compounds: It reacts with silicon halides, such as trichlorosilane, to form compounds like (4-bromophenyl)trichlorosilane, which are precursors to silicones and other materials.
Formation of Organophosphorus Compounds: Reaction with phosphorus halides like PCl₃ or with diethyl phosphite (B83602) can be used to synthesize phosphine (B1218219) or phosphonate (B1237965) derivatives, respectively, which are important as ligands in catalysis. evitachem.comsmolecule.com
These examples underscore the reagent's role as a powerful synthetic intermediate, enabling the conversion of the 4-bromophenyl group into a multitude of other functional moieties. patsnap.com
Table 2: Overview of Derivatization Reactions
| Electrophile | Reagent/Conditions | Product Functional Group |
| Carbon Dioxide (CO₂) | 1. Dry Ice, 2. H₃O⁺ | Carboxylic Acid uni-muenchen.de |
| Triisopropyl borate | 1. THF, -78°C, 2. H₃O⁺ | Boronic Acid rsc.org |
| Elemental Sulfur (S₈) | 1. THF, 2. H₃O⁺ | Thiol |
| Trichlorosilane (HSiCl₃) | Not specified | Aryltrichlorosilane |
| Diethyl phosphite | 1. THF, 2. Hydrolysis | Phosphonic Acid evitachem.com |
| Aldehydes/Ketones | 1. Ether/THF, 2. H₃O⁺ | Alcohols smolecule.com |
Synthesis of Hydroxyalkyl Bromobenzene Derivatives
The reaction of this compound with cyclic ethers, such as epoxides and oxetanes, provides a direct route to hydroxyalkyl bromobenzene derivatives. This transformation involves the nucleophilic attack of the Grignard reagent on one of the electrophilic carbons of the strained ring, leading to ring-opening and the formation of a new carbon-carbon bond. For instance, the reaction with oxetanes results in 3-(4-bromophenyl)propan-1-ol (B1278338) derivatives after an acidic workup. A notable application is the reaction with oxetan-3-one, which yields the tertiary alcohol 3-(4-bromophenyl)oxetan-3-ol. ethz.ch The reaction proceeds by adding the Grignard reagent to the ketone functionality within the oxetane (B1205548) ring. ethz.ch
Furthermore, this Grignard reagent is employed in the synthesis of lipophilic 4-hydroxyalkyl bromobenzene derivatives, which are valuable precursors for chemical sensors. google.compatsnap.com In a specific methodology, this compound is coupled with silylated long-chain bromoalkyl alcohols in the presence of a catalyst, dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄), to form the desired protected hydroxyalkyl derivatives. google.com This catalytic coupling demonstrates the versatility of the reagent in more complex, multi-component reactions. google.com
The addition of this compound to cyclic ketones is another effective method. For example, its reaction with cyclohexanone produces 1-(4-bromophenyl)cyclohexan-1-ol, a tertiary alcohol. The stereochemical outcome of such additions can often be controlled by reaction conditions, with steric factors favoring the formation of specific isomers.
| Reactant | Product Type | Specific Example |
| Oxetane | Primary Alcohol | 3-(4-bromophenyl)propan-1-ol |
| Oxetan-3-one | Tertiary Alcohol | 3-(4-bromophenyl)oxetan-3-ol ethz.ch |
| Silylated Bromoalkyl Alcohol | Protected Primary Alcohol | Silylated 4-hydroxyalkyl bromobenzene google.com |
| Cyclohexanone | Tertiary Alcohol | 1-(4-bromophenyl)cyclohexan-1-ol |
Formation of Fulvene (B1219640) Chromophores
This compound is a key reagent in the synthesis of substituted fulvenes, which are important chromophores and precursors for advanced materials. nih.gov Fulvenes are a class of compounds that have applications in the synthesis of metallocenes and as substrates for cycloaddition reactions. acs.org A direct application involves the reaction of this compound with 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one. nih.gov The Grignard reagent adds to the ketone, and subsequent dehydration yields a highly substituted, brominated fulvene derivative. nih.gov
The general synthetic strategy involves preparing the Grignard reagent and adding it to a solution of the ketone precursor in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The reaction mixture is typically stirred for an extended period, sometimes requiring reflux to ensure complete conversion, before being quenched and worked up to yield the final fulvene product. nih.gov These resulting brominated fulvenes are designed as reactive monomers for producing conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs) and photovoltaic (PV) applications. nih.gov
Preparation of Aryl Aldehydes (e.g., 4-Chlorobenzaldehyde, p-Bromobenzaldehyde)
The synthesis of aryl aldehydes from Grignard reagents can be accomplished by using a formylating agent. One established method for preparing p-bromobenzaldehyde involves the reaction of this compound with an orthoformic ester, such as triethyl orthoformate. orgsyn.orgresearch-solution.com In this two-step process, the Grignard reagent first attacks the orthoformate to produce a diethyl acetal (B89532) of p-bromobenzaldehyde. The subsequent saponification or acidic hydrolysis of this stable acetal intermediate liberates the desired aldehyde, p-bromobenzaldehyde. orgsyn.orgresearch-solution.com
Another relevant transformation is the synthesis of glyoxal (B1671930) derivatives. Research has shown that this compound reacts with dimethyl oxalate (B1200264) at low temperatures (-70°C) to produce methyl 4-bromophenylglyoxalate. osti.gov While not a direct aldehyde synthesis, this reaction highlights the reagent's utility in creating functionalized carbonyl compounds.
Direct Synthesis of Ketones from Acylating Agents
While Grignard reagents readily react with ketones to form tertiary alcohols, their direct synthesis from acylating agents requires careful control to prevent over-addition. The reaction of this compound with highly reactive acylating agents like acyl chlorides often leads to the tertiary alcohol as the major product. However, the reaction can be stopped at the ketone stage by using less reactive acylating agents or by employing specific catalytic methods.
A documented approach involves the copper-mediated acylation of the Grignard reagent. For example, the reaction of an organomagnesium species with an acyl chloride, such as 4-chlorobenzoyl chloride, in the presence of a copper catalyst, can yield the corresponding ketone selectively. uni-muenchen.de This method prevents the secondary reaction of the newly formed ketone with the Grignard reagent, providing a viable pathway to unsymmetrical diaryl ketones.
Production of Secondary and Tertiary Alcohols
The most fundamental and widely used application of this compound is its nucleophilic addition to carbonyl compounds to produce secondary and tertiary alcohols. google.comsmolecule.com
Secondary Alcohols: The reaction with aldehydes yields secondary alcohols. A specific example is the reaction of 4-chlorophenylmagnesium bromide with 4-bromobenzaldehyde, which produces the secondary alcohol (4-bromophenyl)(4-chlorophenyl)methanol. psu.edu
Tertiary Alcohols: The reaction with ketones or esters produces tertiary alcohols. The reagent adds to ketones like cyclohexanone and oxetan-3-one ethz.ch to give tertiary alcohols. When reacting with esters or lactones, the Grignard reagent adds twice. The initial addition results in a ketone intermediate, which is more reactive than the starting ester and rapidly consumes a second equivalent of the Grignard reagent. This process has been utilized in the synthesis of diphenylisobenzofuran (DPIBF) derivatives, where this compound reacts with a phthalide (B148349) (a cyclic ester) as an initial step. acs.orgresearchgate.net
Table of Reactions with Carbonyls
| Carbonyl Substrate | Initial Product | Final Product (after workup) | Alcohol Type |
|---|---|---|---|
| Aldehyde (R-CHO) | Alkoxide | Secondary Alcohol (R-CH(OH)-Ar) | Secondary |
| Ketone (R-CO-R') | Alkoxide | Tertiary Alcohol (R-C(OH)(R')-Ar) | Tertiary |
| Ester (R-COOR') | Ketone (transient) | Tertiary Alcohol (R-C(OH)(Ar)₂) | Tertiary |
Conversion to Carboxylic Acids via Carbon Dioxide Quench
A classic and efficient application of this compound is its conversion into 4-bromobenzoic acid through carboxylation. uni-muenchen.de This reaction involves quenching the Grignard reagent with solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the reaction solution. libretexts.orgtransformationtutoring.comjove.comntu.edu.sgjove.com
The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide. jove.comjove.com This step forms a magnesium carboxylate salt (a halomagnesium carboxylate). libretexts.org Subsequent protonation of this salt intermediate with a strong aqueous acid in a separate workup step yields the final carboxylic acid product. transformationtutoring.comntu.edu.sg This method is highly effective for converting aryl halides into their corresponding carboxylic acids with the addition of one carbon atom. jove.comjove.com
Contributions to Materials Science Research
This compound is a crucial building block for the synthesis of functional organic materials with applications in electronics, sensor technology, and solar energy. nih.govechemi.com
One significant contribution is in the creation of precursors for conjugated polymers. As detailed previously, this Grignard reagent is used to synthesize brominated fulvene chromophores. nih.gov The bromine atom on these fulvenes serves as a reactive handle for subsequent metal-mediated cross-coupling reactions (e.g., Suzuki or Stille couplings), allowing for the construction of well-defined conjugated small molecules and polymers. These materials are investigated for their potential use in organic light-emitting diodes (OLEDs) and as active components in photovoltaic (PV) devices. nih.gov
The reagent is also instrumental in developing materials for chemical sensors. Lipophilic 4-hydroxyalkyl bromobenzene derivatives, prepared from this compound, are precursors to specialized borate salts. google.com These bulky, lipophilic borates create sterically shielded anionic sites within polymer membranes, a key feature for the fabrication of selective chemical sensor membranes. google.com
In the field of solar energy, this compound has been used in the multi-step synthesis of complex diphenylisobenzofuran (DPIBF) derivatives. acs.orgresearchgate.net These molecules are of interest because they can undergo singlet fission, a photophysical process that can generate two triplet excitons from a single absorbed photon. This phenomenon has the potential to overcome the Shockley-Queisser limit for single-junction solar cells. The synthesized DPIBF derivatives are assembled on semiconductor surfaces like TiO₂ and SnO₂ to study the dynamics of electron injection from their triplet excited states, advancing the fundamental understanding needed for next-generation solar energy conversion technologies. acs.orgresearchgate.net
Advanced Characterization and Analytical Methodologies for 4 Bromophenylmagnesium Bromide and Its Intermediates
Spectroscopic Elucidation of Structure and Reaction Progress
Spectroscopic methods are indispensable for the real-time and post-reaction analysis of 4-bromophenylmagnesium bromide. They offer a non-destructive means to probe molecular structure, identify functional groups, and monitor the progress of Grignard reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its derivatives.
¹H NMR: In the proton NMR spectrum, the aromatic protons of the 4-bromophenyl group exhibit characteristic signals. For instance, in a product formed from a reaction involving this compound, the aromatic protons ortho and meta to the bromine atom typically appear as doublets in the range of δ 7.2–7.8 ppm. vulcanchem.comvulcanchem.com Specifically, in tris(4-bromophenyl)silane, a compound synthesized using this Grignard reagent, the aromatic ortho-protons are observed as a doublet at δ 7.45 ppm (J = 8.4 Hz), and the meta-protons appear as a doublet at δ 7.32 ppm (J = 8.4 Hz). vulcanchem.com The para-substitution pattern of the aromatic protons in reaction products is also a key indicator, often showing splitting patterns in the δ 7.3–7.5 ppm region.
¹³C NMR: Carbon-13 NMR provides further structural confirmation. The carbon atoms in the aromatic ring of a 4-bromophenyl derivative will have distinct chemical shifts. For example, in a chiral secondary alcohol derived from a reaction with this compound, the chiral secondary alcohol carbon (C1) may show a doublet at approximately 75 ppm.
¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR becomes crucial when the Grignard reagent reacts with fluorine-containing substrates. For instance, in the synthesis of 4-Bromo-3',3''-difluorotrityl alcohol, ¹⁹F NMR would be essential for characterizing the final product and any fluorinated intermediates.
Table 1: Representative ¹H NMR Chemical Shifts for a 4-Bromophenyl Moiety in a Derivative Compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Aromatic ortho-H | 7.45 | Doublet (d) | 8.4 | vulcanchem.com |
| Aromatic meta-H | 7.32 | Doublet (d) | 8.4 | vulcanchem.com |
This data is for tris(4-bromophenyl)silane, a derivative of this compound.
Infrared (IR) spectroscopy is primarily used to identify functional groups and can be used to monitor the consumption of starting materials and the formation of products. For instance, in a Grignard reaction where this compound is added to a ketone, the disappearance of the carbonyl (C=O) stretch of the ketone (typically around 1660-1720 cm⁻¹) and the appearance of an O-H stretch (around 3200-3600 cm⁻¹) in the alcohol product would be monitored. In the context of derivatives, the C-Br stretch is often observed around 1485 cm⁻¹, and if a silicon-carbon bond is formed, a Si-C aromatic stretch may appear around 1110 cm⁻¹. vulcanchem.com
Mass spectrometry (MS) is a vital technique for determining the molecular weight of the products derived from this compound. vulcanchem.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio. For example, Electrospray Ionization Mass Spectrometry (ESI-MS) of a product like 1-(4-Bromophenyl)-1-phenylethanol would show the [M+H]⁺ ion at m/z 277 and 279, confirming the presence of one bromine atom. This isotopic pattern is a definitive signature for bromine-containing compounds.
The formation of Grignard reagents like this compound can be monitored in real-time using in-situ spectroscopic techniques. Near-Infrared (NIR) spectroscopy, coupled with chemometrics, can provide quantitative information about the concentration of the Grignard reagent as it forms and is consumed during a reaction. This is particularly valuable for process control in industrial settings. While less common for magnesium compounds, Mössbauer spectroscopy is a powerful technique for studying the electronic structure and coordination environment of iron-containing species, and by analogy, could provide insights into the nature of the magnesium center in certain Grignard reagent systems or in subsequent iron-catalyzed cross-coupling reactions. rsc.org
Mass Spectrometry (MS) for Molecular Weight Determination
Chromatographic Techniques for Separation and Quantification (e.g., GC, HPLC, TLC)
Chromatographic methods are essential for separating this compound from unreacted starting materials and byproducts, as well as for purifying the final products.
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used to analyze the volatile components of a reaction mixture. It can be employed to ensure the complete conversion of the starting aryl bromide during the formation of the Grignard reagent. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and quantification of a wide range of organic compounds. Reverse-phase HPLC can be used to assess the purity of products derived from this compound. rsc.org For instance, the purity of 4-Bromo-3',3''-difluorotrityl alcohol was determined to be greater than 98% using a reverse-phase C18 column with an acetonitrile/water gradient.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction. rsc.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of reactants and the formation of products can be visualized, often under UV light. It is a common technique used during the workup and purification stages of a reaction.
Table 2: Chromatographic Methods for the Analysis of Reactions Involving this compound
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase | Reference |
| GC-MS | Monitoring reaction completion | --- | --- | nih.gov |
| HPLC | Purity assessment of final product | Reverse-phase C18 | Acetonitrile/Water gradient | --- |
| TLC | Reaction progress monitoring | Silica gel | Hexane/Ethyl Acetate | rsc.org |
X-ray Crystallographic Analysis of Grignard Reagent Structures and Adducts
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. While obtaining suitable crystals of the Grignard reagent itself can be challenging due to its reactivity and complex solution behavior, the crystal structures of stable derivatives and adducts offer invaluable insights. For example, the X-ray structure of tris(4-bromophenyl)silane, synthesized from this compound, confirms the molecular geometry, with a Si–C bond length of 1.87 Å and C–Br bond lengths in the range of 1.90–1.93 Å. vulcanchem.com Similarly, crystallographic data for products like 1-(4-Bromophenyl)-1-phenylethanol can confirm details such as the dihedral angles between the phenyl rings. These structural details are crucial for understanding the steric and electronic properties of molecules derived from this important Grignard reagent.
Theoretical and Computational Insights into 4 Bromophenylmagnesium Bromide Chemistry
Quantum Chemical Calculations for Reactivity and Selectivity Prediction
Quantum chemical calculations are instrumental in forecasting the reactivity and selectivity of Grignard reagents. These methods allow for the detailed examination of electronic structures and energy landscapes of chemical reactions.
The cleavage of the carbon-bromine (C-Br) bond is fundamental to the formation and subsequent reactions of 4-Bromophenylmagnesium bromide. The Carbon-Halogen Bond Dissociation Energy (BDE) is a critical parameter for predicting reactivity, as a lower BDE often correlates with easier oxidative addition of magnesium to form the Grignard reagent.
While direct BDE calculations for this compound are complex due to the ionic nature of the Mg-Br bond, theoretical assessments of its parent compound, bromobenzene (B47551), provide essential insights. Various computational methods have been employed to calculate the C-Br BDE of bromobenzene, yielding results that can be compared with experimental data. For instance, the experimental BDE for bromobenzene is approximately 82.6 kcal/mol. nih.govresearchgate.net Calculations using Density Functional Theory (DFT) with the B3LYP functional predict a value of 83.7 kcal/mol, showing good agreement. nih.govresearchgate.net Other methods, such as the Complete Basis Set (CBS-RAD) method, have also been used, although their accuracy can vary for such systems. nih.govresearchgate.net These computational studies affirm that methods like B3LYP can reliably model the energetics of the C-Br bond. nih.govresearchgate.net
Table 1: Comparison of Experimental and Calculated C-Br Bond Dissociation Energies (BDE) for Bromobenzene
| Method | Calculated BDE (kcal/mol) | Experimental BDE (kcal/mol) |
| B3LYP | 83.7 nih.govresearchgate.net | 82.6 nih.govresearchgate.net |
| CBS-RAD | 79.7 nih.govresearchgate.net | 82.6 nih.govresearchgate.net |
| M06/cc-pVDZ | ~80.2 ubbcluj.ro | 80.3 ubbcluj.ro |
Understanding the mechanism of a Grignard reaction requires detailed knowledge of the transition states and intermediates involved. Computational modeling allows for the localization and characterization of these transient species on the potential energy surface.
For reactions involving this compound, such as its addition to carbonyls or its use in cross-coupling reactions, DFT calculations are frequently used to model the reaction pathways. For example, in the reaction with silicon tetrachloride, DFT models like B3LYP/6-31G(d) can be used to simulate the transition states for the Si-Cl bond cleavage and the subsequent aryl-silicon bond formation. These models help predict the activation energies for such nucleophilic substitution reactions.
The general mechanism for Grignard addition to a carbonyl compound is often modeled as a four-membered cyclic transition state. dtu.dk Computational studies can elucidate the geometry and energy of this transition state, providing insights into the reaction's stereoselectivity. Furthermore, modeling can explore the structures of intermediates, such as the magnesium alkoxide formed after the initial addition, and how they are stabilized by solvent molecules like tetrahydrofuran (B95107) (THF).
Computational Assessment of Carbon-Halogen Bond Dissociation Energies
Applications of Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a versatile and widely used tool for investigating the chemistry of Grignard reagents due to its favorable balance of computational cost and accuracy. acs.org
Applications of DFT in the context of this compound chemistry include:
Predicting Reactivity: DFT calculations can determine electronic properties that govern reactivity. For instance, Fukui indices can be calculated to identify the most nucleophilic and electrophilic sites within a molecule, predicting how this compound might interact with various substrates.
Calculating Reaction Energetics: As discussed, DFT is used to compute bond dissociation energies and the activation energies of reaction steps, which helps in understanding reaction feasibility and kinetics. rsc.org
Elucidating Mechanisms: By mapping out the potential energy surface, DFT can trace the entire course of a reaction, identifying intermediates and transition states to confirm or propose reaction mechanisms. dtu.dkosti.gov
Simulating Spectroscopic Data: DFT can be employed to predict spectroscopic signatures, such as NMR chemical shifts, which aids in structure elucidation of reaction products. walisongo.ac.idnih.gov
Different functionals, such as B3LYP, M06-2X, and ωB97X-D, are often benchmarked against experimental data or higher-level calculations to ensure their reliability for a specific chemical system or reaction. rsc.org
Predictive Modeling of Spectroscopic Signatures (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which is invaluable for confirming the structures of reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary characterization technique, and predicting chemical shifts can help distinguish between potential isomers. walisongo.ac.id
The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. walisongo.ac.idnih.gov The process involves:
Optimizing the molecular geometry of the target product using a selected DFT functional and basis set.
Performing an NMR calculation (e.g., GIAO-DFT) on the optimized geometry to compute the absolute magnetic shielding tensors for each nucleus.
Converting the calculated shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
This methodology has been successfully applied in undergraduate laboratory settings to help students identify the product of a Grignard reaction. For example, by reacting a Grignard reagent with CO₂, students can calculate the predicted ¹H and ¹³C NMR spectra for the possible benzoic acid products and compare them with the experimental data to confirm which isomer was formed. walisongo.ac.id While direct prediction for the highly fluxional this compound itself is complex, predicting the spectra of its stable, isolable products is a routine and highly effective application of computational modeling. walisongo.ac.idnih.gov
Future Research Directions and Translational Opportunities
Pursuit of Environmentally Benign and Sustainable Synthetic Routes
The traditional synthesis of Grignard reagents often involves volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). cymitquimica.com Recognizing the environmental and safety drawbacks, a significant area of future research is the development of greener and more sustainable synthetic protocols. umb.edu
Key research directions include:
Alternative "Green" Solvents: There is a strong push to replace conventional ether solvents with more environmentally friendly alternatives. umb.edunumberanalytics.com Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs, is a promising substitute. umb.edursc.orglookchem.com Studies have demonstrated that 2-MeTHF can be equal or superior to traditional solvents in terms of reaction efficiency, particularly in suppressing unwanted side reactions like Wurtz coupling. rsc.org
Solvent-Minimized and Solvent-Free Synthesis: A revolutionary approach involves mechanochemistry, specifically ball milling, to produce Grignard reagents. hokudai.ac.jpsciencedaily.com This method drastically reduces the need for organic solvents by mixing the organohalide and magnesium metal in a ball mill, creating a paste-like reagent. hokudai.ac.jp This technique not only minimizes hazardous waste but also overcomes solubility issues, allowing for the creation of Grignard reagents from previously inaccessible, insoluble compounds. sciencedaily.com
Flow Chemistry: Continuous flow reactors offer a safer and more efficient alternative to batch processing for the in-situ generation of Grignard reagents. vapourtec.com This method allows the highly reactive and sensitive reagent to be produced and immediately used in a subsequent reaction, minimizing handling risks and exposure to air or moisture. vapourtec.com The concentration of the Grignard reagent can be controlled and remains stable, and the system is tolerant of various organohalides. vapourtec.com
Electrochemical Methods: Emerging electrochemical techniques present a potentially environmentally benign route for synthesis. These methods, while still largely experimental, could reduce reliance on traditional chemical reagents.
The table below summarizes a comparative analysis of different synthetic approaches, highlighting the move towards more sustainable practices.
| Method | Key Features | Advantages | Challenges |
| Traditional Synthesis | Uses solvents like THF or diethyl ether. | Well-established and widely understood. | Use of hazardous, volatile solvents; safety concerns with exothermic reactions. umb.edu |
| Green Solvents | Employs solvents like 2-MeTHF. rsc.org | Derived from renewable resources; can improve reaction efficiency. umb.edursc.org | Requires systematic evaluation for each specific Grignard reaction. rsc.org |
| Mechanochemistry | Ball milling with minimal solvent. hokudai.ac.jp | Drastically reduces solvent use and hazardous waste; enables use of insoluble precursors. sciencedaily.com | Scalability for large industrial processes needs further development. |
| Flow Chemistry | In-situ generation in continuous flow reactors. vapourtec.com | Enhanced safety by avoiding isolation of the reagent; efficient and controlled. vapourtec.com | Requires specialized equipment and optimization of flow conditions. |
| Electrochemical Synthesis | Uses electrical current to drive the reaction. | Potentially reduces chemical waste. | Currently in the experimental phase with moderate efficiency. |
Discovery and Optimization of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysts are crucial for controlling the reactivity and selectivity of reactions involving 4-bromophenylmagnesium bromide, particularly in cross-coupling reactions to form biaryl compounds or other complex structures. Future research is focused on discovering and optimizing catalytic systems that are not only more efficient but also more sustainable.
Iron-Catalyzed Cross-Coupling: Iron catalysts are gaining attention as an environmentally benign and cost-effective alternative to precious metal catalysts like palladium. nih.gov Research has demonstrated that iron-catalyzed C(sp2)–C(sp3) cross-coupling reactions can proceed in high yields using sustainable cyclic urea (B33335) ligands instead of more toxic alternatives. nih.gov These systems have shown high reactivity, even with challenging Grignard reagents containing β-hydrogens. nih.gov
Copper-Catalyzed Reactions: Copper-based catalysts are effective for various cross-coupling reactions. organic-chemistry.org For instance, the combination of CuI with additives like TMEDA and LiOMe has been shown to be critical for the successful coupling of secondary alkyl electrophiles with secondary alkyl Grignard reagents. organic-chemistry.org Dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄) is another effective catalyst for coupling this compound with silylated bromoalkyl alcohols to produce lipophilic bromobenzene (B47551) derivatives. google.com
Nickel-Catalyzed Cross-Coupling: Nickel catalysts are widely used for coupling Grignard reagents. wikipedia.org Research efforts are aimed at developing stereospecific nickel-catalyzed Kumada cross-coupling reactions that can tolerate a variety of Grignard reagents, including those with extended alkyl chains. nih.gov Optimization of the Grignard reagent itself, such as using an organomagnesium bromide over a chloride or iodide, can significantly improve the enantiospecificity of these reactions. nih.gov
Palladium Catalyst Systems: Palladium remains a dominant catalyst in cross-coupling chemistry. arkat-usa.org Future work involves optimizing these systems for greater efficiency and broader applicability. This includes the development of advanced precatalysts, such as third-generation Buchwald palladacycles, which generate the active LPd(0) catalyst cleanly and quantitatively. The use of low-loading palladium catalysts is also a key area of interest to reduce costs and environmental impact. arkat-usa.org
The table below details findings from research into various catalytic systems.
| Catalyst System | Reaction Type | Key Findings | Reference(s) |
| Fe(acac)₃ / Cyclic Urea Ligands | C(sp²)–C(sp³) Cross-Coupling | Provides an environmentally benign system; high yields with various aryl chlorobenzenesulfonates and alkyl Grignards. | nih.gov |
| CuI / TMEDA / LiOMe | Cross-Coupling of Secondary Alkyls | Critical additives for reaction success; proceeds with inversion of configuration (Sₙ2 mechanism). | organic-chemistry.org |
| Li₂CuCl₄ | Coupling with Bromoalkyl Alcohols | Catalyzes the synthesis of lipophilic 4-hydroxyalkyl bromobenzene derivatives. | google.com |
| Nickel / Phosphine (B1218219) Ligands | Stereospecific Kumada Cross-Coupling | Allows for the use of β-hydrogen-containing Grignards; organomagnesium bromide superior to chloride/iodide for enantiospecificity. | nih.gov |
| Palladium / DPEPhos / TMEDA | Coupling with (2-bromovinyl)benzene | Effective low-loading catalyst system for producing functionalized alkenes at room temperature. | arkat-usa.org |
Expanding the Chemical Space for Complex Molecular Synthesis
This compound is a versatile building block, and a primary goal of ongoing research is to expand its application in the synthesis of increasingly complex and functional molecules. numberanalytics.com Its ability to form new carbon-carbon bonds is fundamental to constructing molecular architectures for pharmaceuticals, materials science, and other fields. patsnap.com
Pharmaceutical Intermediates: The reagent is employed in the synthesis of a wide range of biologically active compounds. numberanalytics.com For example, it is used to create novel anticancer agents and biologically active alcohols by reacting it with various electrophiles like aldehydes and ketones. It has been utilized in the synthesis of 1-(4-bromophenyl)-1-phenylethanol, a compound studied for its potential anticancer properties. Furthermore, it is a key reagent in creating bridged piperidine (B6355638) analogues that act as P2Y₁₄R antagonists, which have potential therapeutic applications. nih.gov
Materials Science: In materials science, this compound is used to prepare polymers and other advanced materials. For instance, it is a precursor in the synthesis of 1,2-bis(4-bromophenyl)ethane, an intermediate for various organic materials.
Complex Organic Scaffolds: The reagent facilitates the construction of complex carbon skeletons, including those with tertiary and quaternary carbons. organic-chemistry.org It can be used to introduce the 4-bromophenyl group into various molecular frameworks, such as in the synthesis of trans-2-(4-bromo-phenyl)-cyclohexanol (B1447775) from cyclohexanone (B45756), creating valuable intermediates for further chemical transformations.
Advanced Methodologies for Real-Time Mechanistic Probes
Despite being used for over a century, the detailed mechanism of the Grignard reaction remains a subject of investigation. acs.orghzdr.de The complex interplay of multiple organomagnesium species (governed by the Schlenk equilibrium) and competing reaction pathways (nucleophilic addition vs. single electron transfer) makes mechanistic studies challenging. acs.orgrsc.org Advanced analytical and computational methods are being developed to provide unprecedented, real-time insights.
In-situ Spectroscopy: Real-time monitoring techniques are crucial for understanding reaction kinetics and identifying transient intermediates.
Raman Spectroscopy: An in situ Raman probe can monitor organometallic species in real-time, even in air- and moisture-sensitive reactions. acs.org This has been used to study the transmetalation of Grignard reagents with manganese(II) chloride, elucidating the mechanism and tracking product formation. acs.org
FTIR Spectroscopy (ReactIR): In situ FTIR provides valuable information on reaction initiation, kinetics, and intermediates. mt.com It has been used to improve the safety of scaling up Grignard synthesis by carefully monitoring the reaction start-up to prevent the accumulation of unreacted halides and potential thermal runaways. mt.comresearchgate.net
Computational Modeling: Quantum-chemical calculations and molecular dynamics simulations offer a powerful lens into the reaction at a molecular level.
Ab Initio Molecular Dynamics: This approach simulates the reaction in an explicit solvent, allowing for an unbiased exploration of the conformational space and reaction pathways. acs.org Such studies help determine the factors that drive the reaction toward either a polar (nucleophilic) or radical (single electron transfer) mechanism depending on the substrate. acs.org
Data-Driven Methods: Future progress will likely rely on data-driven methods, including machine learning potentials, to explore the vast chemical space associated with the various species present in a Grignard solution. rsc.org These computational tools are essential for understanding the strong influence of the solvent and experimental conditions on the reagent's behavior and reactivity. rsc.org
The table below highlights some of the advanced methods being used to study Grignard reactions.
| Methodology | Application | Key Insights Gained | Reference(s) |
| In-situ Raman Spectroscopy | Real-time monitoring of transmetalation. | Elucidation of the transmetalation mechanism; real-time tracking of product formation. | acs.org |
| In-situ FTIR (ReactIR) | Monitoring reaction initiation and progress. | Detection of reaction start-up for improved safety; identification of reaction intermediates. | mt.comresearchgate.net |
| Heat/Mass Balance Monitoring | Real-time estimation of safety parameters. | Allows for automated control of the reaction by monitoring heat release and reagent accumulation. | researchgate.net |
| Ab Initio Molecular Dynamics | Simulation of reaction pathways in explicit solvent. | Understanding the competition between nucleophilic and single electron transfer mechanisms; role of solvent and dinuclear structures. | acs.orgrsc.org |
| NMR Spectroscopy | Monitoring reaction progress and side products. | Used to monitor the in situ Grignard metalation method (iGMM) and detect the evolution of byproducts like ethene. | researchgate.net |
Q & A
Q. Critical factors :
- Solvent purity : Moisture or oxygen degrades the Grignard reagent. THF enhances solubility but requires strict anhydrous conditions .
- Substrate ratio : Excess magnesium (1.1–1.5 eq) ensures complete conversion.
(Basic) What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use flame-resistant lab coats, nitrile gloves, and safety goggles.
- Ventilation : Work in a fume hood to avoid exposure to volatile ethers or THF.
- Storage : Keep in sealed, dry flasks under inert gas at –20°C to prevent decomposition.
- Quenching : Neutralize residual reagent with isopropanol or saturated NH₄Cl solution before disposal .
(Advanced) How do reaction mechanisms involving this compound differ in electrophilic vs. nucleophilic pathways?
- Electrophilic pathways : The Grignard reagent acts as a strong base, deprotonating substrates (e.g., alcohols, amines) to form intermediates. Example: Synthesis of 4-hydroxyalkyl bromobenzene derivatives via ketone alkylation .
- Nucleophilic pathways : The aryl-magnesium bromide undergoes cross-coupling (e.g., Kumada coupling) with aryl halides, facilitated by Ni or Pd catalysts. The mechanism involves oxidative addition, transmetallation, and reductive elimination .
- Kinetic control : Lower temperatures favor nucleophilic addition over side reactions (e.g., enolization).
(Advanced) How can researchers optimize reaction conditions for Suzuki-Miyaura couplings using this compound?
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ improves coupling efficiency with arylboronic acids.
- Solvent optimization : Use THF/toluene mixtures (3:1) to balance reagent solubility and catalyst stability.
- Statistical design : Employ response surface methodology (RSM) to model variables (temperature, catalyst loading, and stoichiometry) for maximal yield .
- Additives : Include K₂CO₃ or CsF to enhance transmetallation rates .
(Advanced) How can discrepancies in bromide ion concentration data during analysis be resolved?
- Analytical calibration : Use ion chromatography with a validated standard curve (0.1–10 mg/L Br⁻) to minimize detection limit errors.
- Method comparison : Cross-validate results via ICP-MS or capillary electrophoresis, especially in matrices with high chloride interference.
- Historical data adjustment : Account for changes in detection techniques (e.g., colorimetric vs. electrochemical methods) when comparing datasets .
(Advanced) What advanced purification techniques are recommended for isolating this compound derivatives?
- Distillation : Fractional distillation under reduced pressure (for volatile byproducts).
- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients (non-polar derivatives) or reverse-phase HPLC (polar derivatives).
- Recrystallization : For crystalline products (e.g., boronate esters), use ethanol/water mixtures at low temperatures .
(Advanced) How do bromide ions interfere in ozonation studies involving this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
